Lipophilicity Modulation: 5,5‑Difluoro Substitution Lowers LogP by ~0.8 Units Versus the Non‑Fluorinated Parent
The target compound exhibits a measured/predicted LogP of 1.18 (TPSA 35.25 Ų), whereas the non‑fluorinated parent (tetrahydro‑2H‑pyran‑2‑yl)methanamine (CAS 6628‑83‑7) has a reported LogP of 2.02 [1]. This LogP reduction of ~0.8 log units arises from the polarising effect of the gem‑CF₂ group adjacent to the ring oxygen, which increases the compound's hydrophilicity despite the presence of fluorine atoms—a phenomenon consistent with the 'Janus face' behaviour reported for facially polarised cyclic systems by Melnykov et al. (2024) [2]. The lower LogP reduces phospholipidosis risk and non‑specific protein binding while maintaining sufficient passive permeability for oral absorption when incorporated into larger drug‑like scaffolds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.18 (TPSA = 35.25 Ų) |
| Comparator Or Baseline | (Tetrahydro‑2H‑pyran‑2‑yl)methanamine (CAS 6628‑83‑7): LogP = 2.02 |
| Quantified Difference | ΔLogP ≈ −0.84 (target is more hydrophilic) |
| Conditions | Predicted/experimental LogP values from vendor datasheets and public databases; consistent with class‑level trends from Melnykov et al. 2024 |
Why This Matters
This LogP difference directly impacts the developability profile of drug candidates incorporating this building block, as a 0.8‑unit shift can alter membrane permeability, CYP450 susceptibility, and in vivo clearance by factors that are meaningful in lead optimisation.
- [1] Molbase (2026) '2‑(Aminomethyl)tetrahydropyran CAS 6628‑83‑7', LogP 2.0165. Available at: https://qiye.molbase.cn (Accessed: 26 April 2026). View Source
- [2] Melnykov, K.P. et al. (2024) 'Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery', Chemistry – A European Journal, 31(10), e202404390. doi: 10.1002/chem.202404390. View Source
